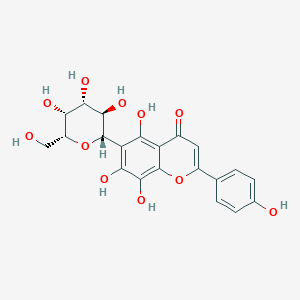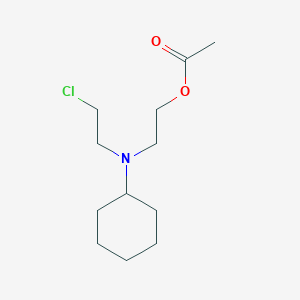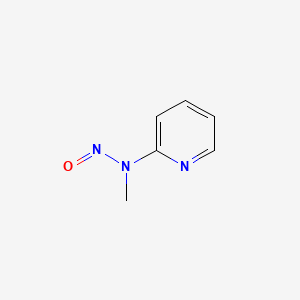
Carbazole-9-methanol
Übersicht
Beschreibung
Carbazole-9-methanol (C9M) is a synthetic organic compound that belongs to the carbazole family. The molecular formula of C9M is C14H13NO, and its molecular weight is 211.26 g/mol. It is a white crystalline powder that is soluble in polar solvents like methanol, ethanol, and water. It is known to have fluorescent properties and therefore has applications in analytical chemistry, especially in bioanalytical chemistry .
Synthesis Analysis
The synthesis of Carbazole-9-methanol involves a mixture of carbazole in ethanol, to which potassium carbonate is added. The mixture is boiled under reflux for a few minutes with magnetic stirring. Then methanal is added and heating is continued to dissolve all components . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .Molecular Structure Analysis
The molecular formula of Carbazole-9-methanol is C14H13NO. It belongs to the carbazole family, which is a class of heterocyclic conducting polymers .Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
Carbazole-9-methanol is a white crystalline powder that is soluble in polar solvents like methanol, ethanol, and water. It has a melting point of 164-166°C and a boiling point of 388°C.Wissenschaftliche Forschungsanwendungen
Fluorescent Analysis
Carbazol-9-yl-methanol is known for its fluorescent properties, making it a valuable agent in fluorescent analysis . It is particularly useful in the field of bioanalytical chemistry .
Analytical Chemistry
The fluorescent properties of carbazol-9-yl-methanol also make it exploitable in analytical chemistry . It can be used in various analytical methods that require the detection and measurement of fluorescence.
Electropolymerization
Carbazol-9-yl-methanol derivatives are attractive due to their photochemical and thermal stability and good hole-transport ability. They are suitable for a broad range of applications such as electropolymerization .
Biosensors
The conjugated monomers of carbazol-9-yl-methanol derivatives and their polymers are suitable for use in biosensors . They can be used to detect and measure biological reactions.
Corrosion Inhibition
Carbazol-9-yl-methanol derivatives can be used for corrosion inhibition . They can protect materials from degradation caused by environmental factors.
Photovoltaics
Carbazol-9-yl-methanol derivatives are suitable for use in photovoltaics . They can be used in solar cells to convert sunlight into electricity.
Electroluminescent Devices
Carbazol-9-yl-methanol derivatives are suitable for use in electroluminescent devices . They can emit light in response to an electric current or a strong electric field.
Field-Effect Transistors and Supercapacitors
Carbazol-9-yl-methanol derivatives are suitable for use in field-effect transistors and supercapacitors . They can be used to control electrical conductivity and store large amounts of energy, respectively.
Wirkmechanismus
Target of Action
Carbazol-9-yl-methanol is primarily used in fluorescent analysis . Its primary targets are the molecules that it interacts with to produce fluorescence, which can be exploited in analytical chemistry, especially in bioanalytical chemistry .
Mode of Action
The compound interacts with its targets by exhibiting fluorescent properties . When excited by light of a certain wavelength, it emits light of a different wavelength. This change in light emission is what makes it useful in fluorescent analysis .
Biochemical Pathways
It’s known that carbazole derivatives can influence various pathways of molecular signaling . For instance, some derivatives show antifungal activity by acting on the RAS-MAPK pathway .
Pharmacokinetics
It’s known that the compound is stable only in alkaline alcoholic solutions and in acidic media turns to n,n´-biscarbazol-9-yl-methane .
Result of Action
The primary result of the action of carbazol-9-yl-methanol is the production of fluorescence, which is used in analytical chemistry, especially in bioanalytical chemistry . The fluorescence produced by this compound can be used to analyze various biological and chemical samples .
Action Environment
The action of carbazol-9-yl-methanol is influenced by the pH of the environment. It is stable only in alkaline alcoholic solutions, and in acidic media, it turns to N,N´-biscarbazol-9-yl-methane . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
carbazol-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYFGXOJXXKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178816 | |
| Record name | N-(Hydroxymethyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazole-9-methanol | |
CAS RN |
2409-36-1 | |
| Record name | 9H-Carbazole-9-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Hydroxymethyl)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazole-9-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Hydroxymethyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-carbazole-9-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(HYDROXYMETHYL)CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA5LMV3IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














